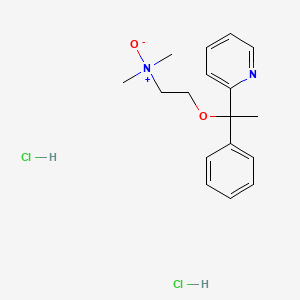
N-Chloroethyl Flibanserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloroethyl Flibanserin is a derivative of Flibanserin, a compound initially developed as an antidepressant but later repurposed for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . Flibanserin acts as a serotonin receptor modulator, displaying agonist activity on 5-HT1A receptors and antagonist activity on 5-HT2A receptors . The N-Chloroethyl derivative is of interest due to its potential enhanced pharmacological properties and unique chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloroethyl Flibanserin typically involves the chlorination of the ethyl group attached to the piperazine ring of Flibanserin. This can be achieved through the reaction of Flibanserin with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve Flibanserin in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution.
- Reflux the mixture for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloroethyl Flibanserin can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of N-formyl Flibanserin or N-carboxyethyl Flibanserin.
Reduction: Formation of N-ethyl Flibanserin.
Substitution: Formation of N-azidoethyl Flibanserin or N-thioethyl Flibanserin.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on serotonin receptors and neurotransmitter modulation.
Medicine: Investigated for its potential use in treating disorders related to serotonin imbalance, such as depression and anxiety.
Industry: Potential use in the development of new pharmaceuticals with improved efficacy and safety profiles
Mécanisme D'action
The mechanism of action of N-Chloroethyl Flibanserin is similar to that of Flibanserin, involving modulation of serotonin receptors. It acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This dual activity results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine levels . These neurotransmitter changes are believed to contribute to its therapeutic effects in treating hypoactive sexual desire disorder.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flibanserin: The parent compound, used for treating hypoactive sexual desire disorder.
Bremelanotide: Another drug used for treating hypoactive sexual desire disorder, but with a different mechanism of action involving melanocortin receptors.
Uniqueness
N-Chloroethyl Flibanserin is unique due to the presence of the chloroethyl group, which can enhance its pharmacological properties and chemical reactivity. This modification may result in improved efficacy, reduced side effects, or novel therapeutic applications compared to Flibanserin and other similar compounds .
Propriétés
Formule moléculaire |
C22H24ClF3N4O |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one |
InChI |
InChI=1S/C22H24ClF3N4O/c23-8-9-29-19-6-1-2-7-20(19)30(21(29)31)15-12-27-10-13-28(14-11-27)18-5-3-4-17(16-18)22(24,25)26/h1-7,16H,8-15H2 |
Clé InChI |
ZCYYCFYJEZJWMS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CCCl)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)




![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)





